Tris(2,2,2-trifluoroethyl) borate
Overview
Description
Tris(2,2,2-trifluoroethyl) borate, also commonly referred to as the Sheppard amidation reagent, is a chemical compound with the formula B(OCH2CF3)3 . This borate ester reagent is used in organic synthesis . It is mostly used in condensation reactions and has been shown to promote the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds .
Synthesis Analysis
This compound can be prepared by the reaction of trifluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride . The product is purified by distillation . An experimental procedure involves adding a solution of this compound in CPME to a mixture of an unprotected amino acid and propylamine in CPME over 1 hour at 80°C or 125°C. The resulting mixture is stirred for 5 - 15 hours .Molecular Structure Analysis
The molecular formula of this compound is C6H6BF9O3 . Its molecular weight is 307.91 .Chemical Reactions Analysis
This compound is used in condensation reactions. It promotes the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a density of 1.430 g/cm3 and a boiling point of 94.3°C . Its refractive index is 1.298 .Scientific Research Applications
Amidation and Transamidation
- Tris(2,2,2-trifluoroethyl) borate acts as an effective promoter for amide bond formation in various carboxylic acids and amines. It facilitates the conversion of primary amides to secondary amides through transamidation, providing amides in good to excellent yield and high purity after a straightforward work-up procedure (Starkov & Sheppard, 2011).
Imine Formation
- This compound is a mild and general reagent for the formation of various imines by condensing amides or amines with carbonyl compounds. The process is operationally simple and allows for the formation of N-Sulfinyl, N-toluenesulfonyl, and other types of aldimines at room temperature without special workup or isolation procedures (Reeves et al., 2015).
Lithium-Ion Battery Electrolytes
- It is used in lithium-ion battery electrolytes, specifically in a mixture with lithium difluoro(oxalato)borate and propylene carbonate, to enhance safety and performance. The inclusion of tris(2,2,2-trifluoroethyl)phosphate makes the electrolyte non-flammable and improves wettability to separators and electrodes, offering superior cycle performances at both room temperature and elevated temperatures (Gu et al., 2020).
Mechanism of Action
Target of Action
Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent , is primarily used in organic synthesis . Its primary targets are carboxylic acids and amines .
Mode of Action
This borate ester reagent promotes the direct formation of amides from carboxylic acids and amines . It also facilitates the formation of imines from amines or amides with carbonyl compounds . The compound acts as a strong Lewis acid .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the condensation reaction . This reaction leads to the formation of amides and imines, which are crucial components in a variety of biochemical processes.
Result of Action
The primary result of the action of this compound is the formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . These products are essential in various biochemical and synthetic processes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a flammable liquid and vapor , suggesting that it should be handled and stored carefully to prevent accidents. Additionally, the compound’s boiling point is 94.3°C , indicating that it may be sensitive to high temperatures.
Safety and Hazards
Tris(2,2,2-trifluoroethyl) borate is classified as a flammable liquid and vapor . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
Future Directions
Properties
IUPAC Name |
tris(2,2,2-trifluoroethyl) borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXQJFSUBBIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394033 | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-18-7 | |
Record name | Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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